![molecular formula C11H15N3O3S B5021913 N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide](/img/structure/B5021913.png)
N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide
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Overview
Description
N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the reaction may involve the use of a strong acid catalyst and an organic solvent at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide can be compared with other similar compounds, such as:
N,1,3,6-tetramethyl-2-oxo-N-phenylbenzimidazole-5-sulfonamide: This compound has a similar structure but with a phenyl group, which may result in different chemical and biological properties.
N,N,1,3-tetraethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N,N,1,3-tetramethyl-2-oxobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-12(2)18(16,17)8-5-6-9-10(7-8)14(4)11(15)13(9)3/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCMHCGUPHCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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